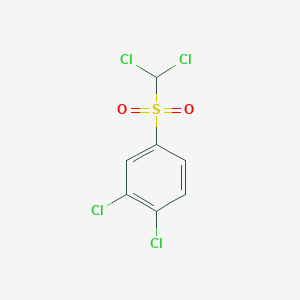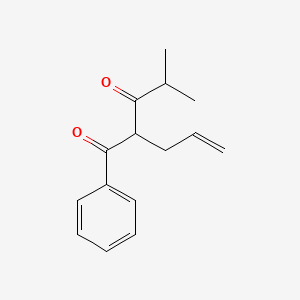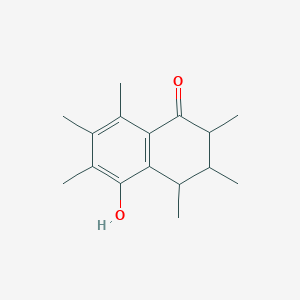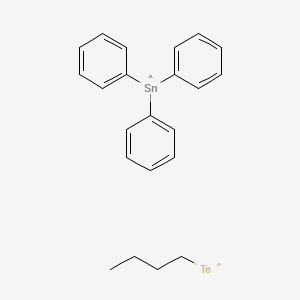
CID 78066098
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066098” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78066098 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 78066098 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
CID 78066098 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066098 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and optimization of its synthesis and reactions will enhance its utility and broaden its applications.
Properties
Molecular Formula |
C22H24SnTe |
|---|---|
Molecular Weight |
534.7 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Te.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;2-4H2,1H3; |
InChI Key |
QSTAJHGXMNWHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


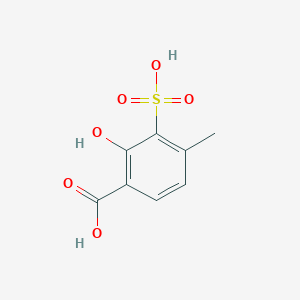
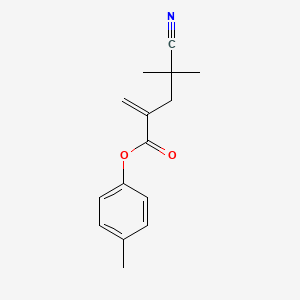

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
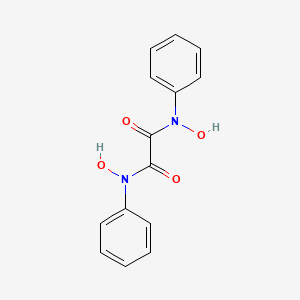
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
![2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14570756.png)
![4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile](/img/structure/B14570759.png)
